molecular formula C10H15BN2O2S B7956003 [2-(Cyclohexylsulfanyl)pyrimidin-5-yl]boronic acid

[2-(Cyclohexylsulfanyl)pyrimidin-5-yl]boronic acid

Cat. No.: B7956003
M. Wt: 238.12 g/mol
InChI Key: FQEXGDHBNVTWCL-UHFFFAOYSA-N
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Description

[2-(Cyclohexylsulfanyl)pyrimidin-5-yl]boronic acid is a chemical compound with the molecular formula C10H15BN2O2S It is a boronic acid derivative that features a pyrimidine ring substituted with a cyclohexylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(Cyclohexylsulfanyl)pyrimidin-5-yl]boronic acid typically involves the reaction of a pyrimidine derivative with a boronic acid reagent. One common method includes the use of Suzuki-Miyaura coupling reactions, where a halogenated pyrimidine reacts with a boronic acid in the presence of a palladium catalyst and a base. The reaction conditions often involve solvents such as toluene or ethanol and temperatures ranging from 80°C to 120°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

[2-(Cyclohexylsulfanyl)pyrimidin-5-yl]boronic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyclohexylsulfanyl group to a cyclohexyl group.

    Substitution: The boronic acid group can participate in substitution reactions, such as forming esters or amides.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[2-(Cyclohexylsulfanyl)pyrimidin-5-yl]boronic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and kinases.

    Medicine: Explored for its anti-inflammatory and anticancer properties, making it a candidate for drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of [2-(Cyclohexylsulfanyl)pyrimidin-5-yl]boronic acid involves its interaction with molecular targets such as enzymes. The boronic acid group can form reversible covalent bonds with active site serine residues in enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the inhibition of proteases and kinases, which are important targets in various diseases .

Comparison with Similar Compounds

Similar Compounds

  • [2-(Cyclohexylsulfanyl)pyrimidin-4-yl]boronic acid
  • [2-(Cyclohexylsulfanyl)pyrimidin-6-yl]boronic acid
  • [2-(Cyclohexylsulfanyl)thiazol-5-yl]boronic acid

Uniqueness

[2-(Cyclohexylsulfanyl)pyrimidin-5-yl]boronic acid is unique due to its specific substitution pattern on the pyrimidine ring, which can influence its reactivity and binding affinity to molecular targets. This uniqueness makes it a valuable compound for developing selective inhibitors and other specialized applications .

Properties

IUPAC Name

(2-cyclohexylsulfanylpyrimidin-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BN2O2S/c14-11(15)8-6-12-10(13-7-8)16-9-4-2-1-3-5-9/h6-7,9,14-15H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEXGDHBNVTWCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1)SC2CCCCC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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